n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine
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Overview
Description
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C13H20N2 It is a derivative of benzene-1,4-diamine, where the amino groups are substituted with cyclopentyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with benzene-1,4-diamine as the core structure.
Substitution Reactions: The amino groups on the benzene ring are substituted with cyclopentyl and dimethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to handle the reagents and control the reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopentyl and dimethyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzene-1,4-diamine: A simpler derivative with only dimethyl substitutions.
Cyclopentylbenzene-1,4-diamine: A derivative with only cyclopentyl substitution.
N,N-Dimethyl-1,4-phenylenediamine: Another related compound with similar structural features.
Uniqueness
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is unique due to the combination of cyclopentyl and dimethyl substitutions, which may confer distinct chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
n1-Cyclopentyl-n4,n4-dimethylbenzene-1,4-diamine is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This compound, characterized by a cyclopentyl group and dimethyl-substituted benzene with two amine functional groups, has garnered interest for its interactions with various biological targets. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with benzene-1,4-diamine.
- Substitution Reactions : The amino groups on the benzene ring are substituted with cyclopentyl and dimethyl groups through nucleophilic substitution.
- Reaction Conditions : Controlled temperature and pressure are maintained to ensure efficient substitutions.
The molecular formula for this compound is C13H18N2, with a molecular weight of approximately 206.30 g/mol.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, which could be beneficial in treating infections.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which may help mitigate oxidative stress-related damage.
- Cancer Therapeutics : Research indicates that compounds structurally related to this compound may inhibit key enzymes involved in cancer progression. For instance, a related compound demonstrated significant inhibitory activity against CDK4/9 and HDAC1, leading to apoptosis in cancer cell lines .
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The unique structural features of the compound likely enhance its binding affinity and specificity for these targets. Specific pathways may vary based on the biological context but often involve modulation of cell cycle progression and apoptosis .
Inhibition of Cancer Cell Proliferation
A study involving a structurally similar compound (6e) highlighted its ability to induce apoptosis in cancer cells through selective inhibition of CDK4/9 and HDAC1. This compound caused cell cycle arrest at different phases depending on concentration, showcasing its potential as an anticancer agent .
Antioxidant Studies
Research into the antioxidant properties of this compound derivatives revealed their effectiveness in scavenging free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress in various diseases.
Comparative Analysis
The following table summarizes the key properties and biological activities associated with this compound compared to related compounds.
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
---|---|---|---|
This compound | C13H18N2 | 206.30 | Antimicrobial, Antioxidant |
Compound 6e | C15H18N6O2 | 306.34 | CDK4/9 & HDAC1 Inhibitor |
N,N-Dimethyl-p-phenylenediamine | C8H12N2 | 136.20 | Redox Indicator |
Properties
Molecular Formula |
C13H20N2 |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-N-cyclopentyl-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H20N2/c1-15(2)13-9-7-12(8-10-13)14-11-5-3-4-6-11/h7-11,14H,3-6H2,1-2H3 |
InChI Key |
UMTWAAJACALFLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CCCC2 |
Origin of Product |
United States |
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